Dihydroergosine tartrate is a compound derived from ergot alkaloids, specifically a derivative of dihydroergotamine, which is used primarily in the treatment of migraine and cluster headaches. This compound belongs to a class of medications known as ergot alkaloids, which are derived from the fungus Claviceps purpurea that infects rye and other grains. Dihydroergosine tartrate has gained attention for its pharmacological properties, particularly its vasoconstrictive effects and ability to modulate neurotransmitter systems.
Dihydroergosine tartrate is synthesized from ergot alkaloids, which are natural products obtained from the ergot fungus. The classification of this compound is as follows:
The synthesis of dihydroergosine tartrate involves several complex steps that typically include:
Specific synthetic routes have been developed that utilize intermediates like lysergic acid derivatives and involve reactions such as cyclization and oxidation to achieve the desired structural modifications .
Dihydroergosine tartrate has a complex molecular structure characterized by multiple rings and functional groups:
The three-dimensional structure can be modeled using computational chemistry software for further analysis of its interactions with biological targets.
Dihydroergosine tartrate can undergo various chemical reactions including:
These reactions are crucial for understanding its stability and reactivity in biological systems.
Dihydroergosine tartrate primarily acts as a selective agonist at serotonin receptors (specifically 5-HT_1B and 5-HT_1D subtypes) in the central nervous system:
The pharmacodynamics involve both central and peripheral mechanisms that contribute to its therapeutic effects .
These properties are essential for developing effective pharmaceutical formulations.
Dihydroergosine tartrate is primarily utilized in:
Dihydroergosine tartrate belongs to the ergot alkaloid family, derived from the parasitic fungus Claviceps purpurea. These compounds share a tetracyclic ergoline backbone, with variations in side-chain modifications dictating pharmacological specificity. Dihydroergosine represents a semi-synthetic derivative of its precursor, ergosine, achieved through catalytic hydrogenation. This reduction of the C9-C10 double bond enhances receptor binding affinity while reducing vasoconstrictive potency—a strategic modification observed across dihydroergot alkaloids like dihydroergotamine (DHE) [1] [4].
Structurally, dihydroergosine features a tartrate counterion improving aqueous solubility and a lysergic acid-derived scaffold with a peptide-like side chain. Its affinity spans serotonin (5-HT1B/1D/1F), dopamine (D2), and adrenergic receptors, enabling multi-receptor modulation distinct from early ergotamines. This broad receptor engagement underpins its shift from peripheral vasoactivity to neurological applications [6] [9].
Table 1: Key Ergot Alkaloids and Structural Features
Compound | Core Structure | Key Modifications | Primary Historical Use |
---|---|---|---|
Ergotamine | Ergoline | Cyclol peptide side chain | Migraine, postpartum hemorrhage |
Dihydroergotamine | Dihydroergoline | Hydrogenated C9-C10 bond | Migraine, cluster headaches |
Dihydroergosine | Dihydroergoline | Hydrogenation + tartrate salt | Neurological research |
Ergotoxine | Ergoline mixture | Dihydroergocristine/ergocryptine | Hypertension (historical) |
The development of dihydroergosine parallels breakthroughs in ergot alkaloid chemistry. The foundational step emerged in 1943, when Stoll and Hofmann achieved the first catalytic hydrogenation of ergotamine to synthesize dihydroergotamine (DHE). This process reduced the C9-C10 double bond using platinum oxide catalysts, diminishing vasoconstrictive effects while enhancing central receptor activity [1] [8].
Dihydroergosine synthesis applied similar hydrogenation techniques to ergosine but introduced tartrate salt formation to optimize stability. Critical 20th-century advancements included:
Table 2: Key Synthesis Innovations for Dihydroergot Alkaloids
Decade | Innovation | Impact on Dihydroergosine Development |
---|---|---|
1940s | Catalytic hydrogenation of ergots | Enabled reduction of ergosine to dihydro form |
1960s | Stereoselective synthesis | Isolated active d-isomer with higher receptor affinity |
1980s | Salt optimization (tartrate) | Enhanced solubility and formulation stability |
Early ergot alkaloids like ergotamine were primarily used to induce uterine contractions and control postpartum hemorrhage. However, their potent vasoconstriction risked gangrene and cerebral ischemia. Dihydrogenation—as applied to dihydroergosine—mitigated these risks by lowering affinity for vascular α-adrenoceptors while retaining neural 5-HT and dopamine receptor activity [5] [9].
Pharmacological studies revealed dihydroergosine’s ability to modulate neurotransmission:
This receptor profile spurred interest in neurological applications, including migraine prophylaxis and motor disorders, distancing dihydroergosine from its obstetric origins.
Table 3: Evolution of Ergot Alkaloid Applications
Era | Therapeutic Focus | Dihydroergosine’s Role |
---|---|---|
Pre-1950s | Obstetrics | Limited use due to lower uterotonic potency |
1960–1990s | Vascular disorders | Peripheral vasodilation (minor application) |
2000s–Present | Neurology | Migraine mechanisms, motor function modulation |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3